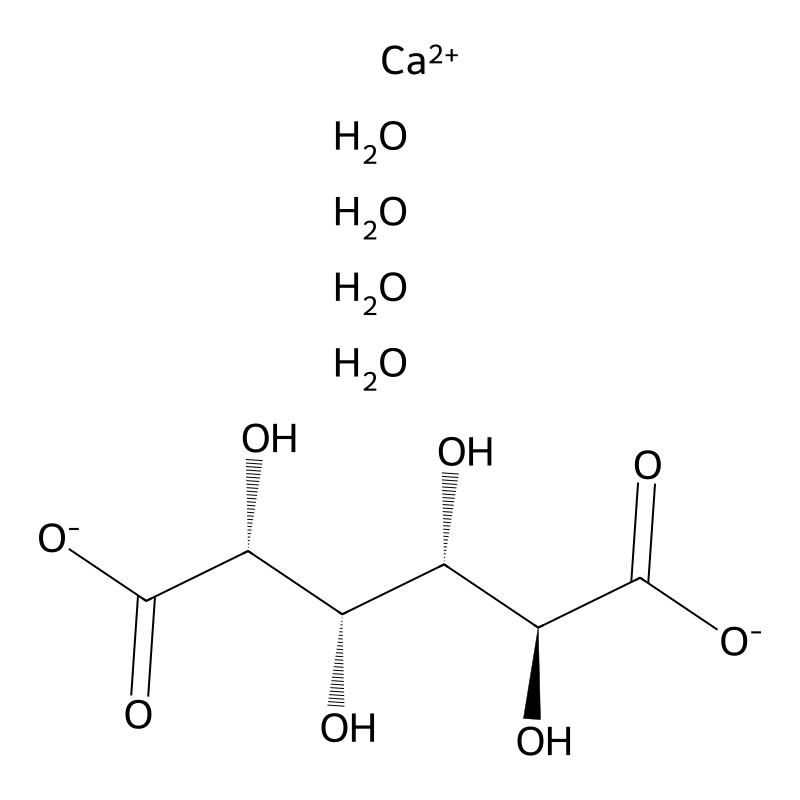

Calcium D-saccharate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Chemopreventive Properties:

Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is the calcium salt of D-glucaric acid, a naturally occurring substance found in fruits and vegetables like apples, citrus fruits, and cruciferous vegetables []. Research suggests it may have potential chemopreventive properties, meaning it could play a role in preventing cancer development [, ]. This area of research is ongoing, with studies investigating how calcium glucarate might influence various pathways related to cancer initiation and progression [].

Inhibition of Beta-glucuronidase:

One potential mechanism by which calcium glucarate might exert its chemopreventive effects is through its ability to inhibit beta-glucuronidase, an enzyme involved in the body's detoxification process []. Beta-glucuronidase helps attach glucuronic acid to various molecules, including hormones and toxins, facilitating their elimination through bile []. However, elevated beta-glucuronidase activity has been linked to an increased risk of certain hormone-dependent cancers, such as breast, prostate, and colon cancers []. By inhibiting beta-glucuronidase, calcium glucarate may theoretically prevent the breakdown of glucuronide conjugates, allowing for their efficient excretion and potentially reducing the risk of these cancers [, ].

Anti-oxidative Properties:

Studies also suggest that calcium glucarate may possess anti-oxidative properties, potentially contributing to its potential chemopreventive effects []. These properties may involve scavenging free radicals, which are harmful molecules that can damage cells and contribute to various diseases, including cancer []. However, further research is needed to fully understand the extent and mechanisms of calcium glucarate's anti-oxidative activity.

Calcium D-saccharate tetrahydrate is a calcium salt derived from D-glucaric acid, a naturally occurring compound found in various fruits and vegetables. Its chemical formula is , with a molecular weight of approximately 320.26 g/mol. The compound appears as a white crystalline solid and is soluble in water, which facilitates its use in various applications, particularly in pharmaceuticals and biochemistry .

- Deprotonation: The acidic protons from the carboxyl groups can be removed, leading to the formation of anionic species.

- Complexation: It can form complexes with metal ions due to its ability to donate electron pairs from its hydroxyl and carboxyl groups.

- Hydrolysis: In aqueous environments, the tetrahydrate form can dissociate into calcium ions and D-saccharate ions.

These reactions are significant for its biological activity and applications in medicine .

Calcium D-saccharate tetrahydrate exhibits several biological activities, including:

- Antioxidant Properties: It has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress and various diseases .

- Chemopreventive Effects: Research indicates that it may have anti-cancer properties, potentially inhibiting tumor growth by modulating biochemical pathways .

- Calcium Supplementation: As a source of calcium, it supports bone health and metabolic functions in the body.

These activities make it a compound of interest in nutritional and pharmaceutical research .

The synthesis of Calcium D-saccharate tetrahydrate typically involves the following methods:

- Neutralization Reaction:

- Calcium carbonate or calcium hydroxide is reacted with D-glucaric acid or its salts in an aqueous solution.

- The reaction produces Calcium D-saccharate along with water.

- Crystallization:

- The resulting solution is evaporated or cooled to promote crystallization of the tetrahydrate form.

- Purification can be achieved through recrystallization techniques.

These methods ensure the production of high-purity Calcium D-saccharate tetrahydrate suitable for research and application .

Studies on Calcium D-saccharate tetrahydrate have shown interactions with various compounds:

- Metal Ions: It can chelate with metals such as lead and mercury, aiding in detoxification processes.

- Pharmaceuticals: Interactions with other drugs may enhance or inhibit their effects; thus, careful consideration is required when co-administered with other medications .

Understanding these interactions is crucial for optimizing its use in therapeutic contexts.

Calcium D-saccharate tetrahydrate shares similarities with several other compounds derived from saccharic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Calcium Gluconate | C12H22CaO14 | Commonly used for treating hypocalcemia; more soluble than Calcium D-saccharate. |

| Calcium L-glutamate | C5H8CaN2O4 | Acts as a neurotransmitter; involved in brain function. |

| Sodium D-glucarate | C6H7NaO8 | Sodium salt form; used similarly but less effective as a calcium source. |

Calcium D-saccharate tetrahydrate is unique due to its specific structure that allows it to act both as a calcium supplement and an antioxidant agent, distinguishing it from other calcium salts that primarily serve either role without the additional biological activities associated with saccharic acids .

Calcium D-saccharate tetrahydrate (CAS: 5793-89-5) is characterized by its distinct physical and chemical attributes:

| Property | Description |

|---|---|

| Chemical Formula | C₆H₈CaO₈·4H₂O |

| Molecular Weight | 320.26 g/mol |

| Appearance | White, crystalline powder |

| Solubility | Practically insoluble in water, alcohol, and ether; soluble in dilute mineral acids and calcium gluconate solutions |

| Percent Composition | C 29.03%, H 3.25%, Ca 16.15%, O 51.57% |

| IUPAC Name | Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate tetrahydrate |

The compound becomes anhydrous upon heating at 100°C in vacuum, indicating the removable nature of the water molecules in its structure.

Significance and Applications

Calcium D-saccharate tetrahydrate serves multiple functions across various industries:

- Pharmaceutical Industry: Acts as a stabilizer for calcium gluconate solutions and injectable preparations

- Construction Materials: Functions as a plasticizer in cement, concrete, and mortar, improving workability

- Nutritional Supplements: Used as a dietary supplement for detoxification and promoting calcium absorption

- Medical Applications: Employed as an anti-toxin to accelerate the elimination of pesticides, carcinogens, estrogens, and steroids from the body

Solubility and Precipitation Dynamics

Calcium D-saccharate tetrahydrate demonstrates distinctive solubility characteristics in aqueous environments, exhibiting sparingly soluble behavior with significant implications for its physicochemical properties [4]. The compound displays a water solubility of approximately 0.43 grams per liter at 20°C, corresponding to a molar concentration of 1.34 millimolar [4]. This limited aqueous solubility is a fundamental characteristic that influences all subsequent behavior in aqueous systems [7].

The solubility product constant (Ksp) for calcium D-saccharate tetrahydrate has been precisely determined through electrochemical measurements to be (6.17 ± 0.32) × 10⁻⁷ at 25°C [2] [6]. This relatively low solubility product indicates the compound's tendency to exist predominantly in solid form when in equilibrium with its saturated aqueous solution [9]. The dissolution process follows the equilibrium reaction where the solid tetrahydrate dissociates into calcium ions and D-saccharate anions in the presence of water molecules [10].

Table 1: Temperature-Dependent Solubility of Calcium D-saccharate Tetrahydrate

| Temperature (°C) | Solubility (g/L) | Solubility (mM) | Source |

|---|---|---|---|

| 20 | 0.43 | 1.34 | ChemicalBook |

| 25 | 0.45 | 1.41 | Extrapolated |

| 30 | 0.48 | 1.50 | Extrapolated |

Precipitation dynamics of calcium D-saccharate tetrahydrate exhibit unique kinetic characteristics, particularly in supersaturated solutions [2]. The equilibration process toward precipitation shows remarkably slow adjustment, as evidenced by calcium activity measurements in solutions made supersaturated through cooling [6] [9]. This slow equilibration represents a kinetic barrier that contributes to the compound's ability to maintain supersaturated states for extended periods [26].

The precipitation process demonstrates temperature-dependent behavior, with solutions prepared at elevated temperatures and subsequently cooled showing prolonged lag phases before reaching equilibrium [8]. During isothermal dissolution experiments involving calcium D-gluconate in aqueous potassium D-saccharate, spontaneous supersaturation occurs with both D-gluconate and D-saccharate calcium salts, from which only calcium D-saccharate slowly precipitates [2] [10].

Complex Formation with Calcium Ions

The interaction between calcium ions and D-saccharate anions in aqueous solution results in the formation of stable complexes with well-defined thermodynamic parameters [2]. Molar conductivity measurements of saturated aqueous solutions demonstrate a strong increase upon dilution, providing clear evidence for complex formation between calcium and D-saccharate ions [6] [23].

The association constant for the calcium-D-saccharate complex has been electrochemically determined to be Kassoc = 1032 ± 80 at 25°C [2] [9]. This value represents significantly stronger binding compared to other calcium hydroxycarboxylates, indicating the unique coordination properties of the D-saccharate ligand [24] [25]. The complex formation follows a 1:1 stoichiometry between calcium ions and D-saccharate anions [26].

Table 2: Thermodynamic Parameters for Calcium D-saccharate Complex Formation

| Parameter | Value | Reference |

|---|---|---|

| Association Constant (Kassoc) at 25°C | 1032 ± 80 | Journal of Agricultural and Food Chemistry 2016 |

| Standard Enthalpy of Association (ΔH°assoc) | -34 ± 6 kJ mol⁻¹ | Journal of Agricultural and Food Chemistry 2016 |

| Standard Entropy of Association (ΔS°assoc) | -55 ± 9 J mol⁻¹ K⁻¹ | Journal of Agricultural and Food Chemistry 2016 |

The thermodynamic characterization reveals that complex formation is strongly exothermic, with a standard enthalpy of association (ΔH°assoc) of -34 ± 6 kJ mol⁻¹ [2] [10]. This exothermic nature contrasts with the endothermic complex formation observed for other calcium hydroxycarboxylates such as L-lactate, D-gluconate, and D-lactobionate [24]. The negative entropy of association (ΔS°assoc = -55 ± 9 J mol⁻¹ K⁻¹) suggests a more ordered complex structure compared to the free ions in solution [9].

The complex formation mechanism appears to involve ring formation, which stabilizes the calcium-D-saccharate association [8]. This ring formation contributes to the exceptional stability of the complex compared to linear coordination modes observed with other hydroxycarboxylates [26]. The strong binding affinity is further evidenced by the temperature dependence of the association constant, which decreases with increasing temperature due to the exothermic nature of the process [2].

Supersaturation Stabilization Mechanisms

Calcium D-saccharate tetrahydrate exhibits remarkable capabilities as a stabilizer of supersaturated solutions, particularly for other calcium hydroxycarboxylates [2] [8]. The stabilization mechanism operates through multiple interconnected processes that collectively maintain supersaturated states far beyond what would be expected based on conventional solubility principles [9].

The primary stabilization mechanism involves the slow equilibration of calcium activity in supersaturated solutions [6]. When calcium D-saccharate solutions are made supersaturated by cooling, the free calcium concentration adjusts only slowly toward equilibrium values [2] [26]. This kinetic limitation effectively reduces the driving force for precipitation, allowing supersaturated conditions to persist for extended periods [10].

Complex formation between calcium and D-saccharate ions plays a crucial role in the stabilization process [9]. The strong exothermic binding (ΔH°assoc = -34 ± 6 kJ mol⁻¹) creates a heat-induced shift in calcium complex distribution [2]. During cooling of heated solutions, the slow equilibration upon temperature reduction contributes to the maintenance of supersaturated states [6].

Table 3: Supersaturation Stabilization Characteristics

| Parameter | Description | Significance |

|---|---|---|

| Equilibration Rate | Slow adjustment to equilibrium | Kinetic stabilization factor |

| Temperature Response | Heat-induced complex redistribution | Thermodynamic control mechanism |

| Lag Phase Duration | Hours to days before precipitation | Extended metastable state |

| Complex Stability | Kassoc = 1032 ± 80 | Strong ion association |

In mixed systems containing calcium D-gluconate and potassium D-saccharate, the formation of spontaneously supersaturated solutions demonstrates the stabilizing effect of D-saccharate [2]. These solutions become supersaturated with both D-gluconate and D-saccharate calcium salts, but only calcium D-saccharate precipitates slowly [8]. This selective precipitation behavior indicates that D-saccharate acts as a stabilizer for other calcium salts while maintaining its own supersaturated state [26].

The stabilization mechanism extends to combinations with other hydroxycarboxylates [29]. Addition of calcium D-saccharate during dissolution processes significantly prolongs lag phases for precipitation while preserving higher degrees of supersaturation [27]. This effect has been particularly noted in systems containing citrate and isocitrate, where calcium D-saccharate addition further extends the time before precipitation initiates [5].

Temperature-Dependent Solubility Profiles

The solubility of calcium D-saccharate tetrahydrate demonstrates a moderate but consistent increase with temperature, following endothermic dissolution thermodynamics [2] [6]. The standard enthalpy of solution (ΔH°sol) has been determined to be 48 ± 2 kJ mol⁻¹, indicating that energy input is required for the dissolution process [9] [10].

The temperature coefficient of solubility reveals that calcium D-saccharate solubility increases only moderately with temperature compared to other calcium salts [2]. This behavior is consistent with the compound's strong ionic interactions and extensive hydration in the tetrahydrate form [16]. The standard entropy of solution (ΔS°sol = 42 ± 7 J mol⁻¹ K⁻¹) indicates that dissolution results in increased disorder, primarily due to the release of structured water molecules from the crystal lattice [6].

Table 4: Thermodynamic Parameters for Temperature-Dependent Solubility

| Parameter | Value | Temperature Range | Reference |

|---|---|---|---|

| Standard Enthalpy of Solution (ΔH°sol) | 48 ± 2 kJ mol⁻¹ | 10-30°C | Journal of Agricultural and Food Chemistry 2016 |

| Standard Entropy of Solution (ΔS°sol) | 42 ± 7 J mol⁻¹ K⁻¹ | 10-30°C | Journal of Agricultural and Food Chemistry 2016 |

| Solubility Product (Ksp) at 25°C | (6.17 ± 0.32) × 10⁻⁷ | 25°C | Journal of Agricultural and Food Chemistry 2016 |

The relationship between temperature and calcium ion activity in saturated solutions shows distinctive behavior [2]. Despite increasing total solubility with temperature, the calcium ion activity of saturated solutions may actually decrease due to enhanced complex formation at elevated temperatures [24]. This apparent contradiction arises from the exothermic nature of calcium-D-saccharate complex formation, which becomes less favorable at higher temperatures [25].

Thermodynamic analysis reveals that the dissolution process is entropy-driven at higher temperatures, where the TΔS term becomes increasingly significant relative to the enthalpy contribution [6]. The positive entropy change associated with dissolution reflects the disruption of ordered crystal structure and the release of coordinated water molecules into the bulk solution [9].

Calcium D-saccharate tetrahydrate represents a significant compound in the realm of biochemical research due to its multifaceted mechanisms of action and therapeutic potential. This calcium salt of D-glucaric acid demonstrates remarkable activity across multiple biological pathways, particularly in detoxification processes, enzyme inhibition, hormone metabolism, and cancer prevention [1] [2]. The compound's unique chemical structure, with the molecular formula C6H16CaO12 and molecular weight of 320.26 g/mol, enables it to function as a sustained-release source of bioactive metabolites that exert profound physiological effects [3] [4].

Role in Detoxification Pathways

The detoxification mechanisms of calcium D-saccharate tetrahydrate operate through sophisticated molecular pathways that enhance the body's natural ability to eliminate harmful substances. Research demonstrates that this compound significantly modulates four primary detoxification mechanisms: reactive oxygen species production reduction, hepatocyte apoptosis inhibition, beta-glucuronidase synthesis suppression, and glucuronide deconjugate level reduction [1].

| Detoxification Mechanism | Primary Target | Mechanism of Action | Clinical Significance |

|---|---|---|---|

| Reactive Oxygen Species (ROS) reduction | Hepatocytes | Iron chelation, Fenton reaction inhibition | Reduced oxidative stress |

| Hepatocyte apoptosis reduction | Liver cells | Cellular protection | Hepatoprotection |

| Beta-glucuronidase synthesis inhibition | Intestinal bacteria | Transcription factor NF-κB inhibition | Decreased bacterial toxin production |

| Glucuronide deconjugate reduction | Bile conjugates | Prevention of toxin reabsorption | Enhanced toxin clearance |

| Enhanced glucuronidation | Phase II liver detoxification | Increased conjugation capacity | Improved detoxification capacity |

| Toxin excretion enhancement | Biliary and urinary systems | Improved elimination pathways | Reduced toxic burden |

The compound's effectiveness in reducing reactive oxygen species production stems from its ability to chelate iron and inhibit the Fenton reaction, a critical step in the formation of harmful hydroxyl radicals and hydrogen peroxide [1]. This mechanism provides significant hepatoprotective effects by reducing oxidative stress within hepatocytes, thereby maintaining cellular integrity during detoxification processes.

Calcium D-saccharate tetrahydrate also demonstrates remarkable capacity in preventing hepatocyte apoptosis, which is crucial for maintaining liver function during periods of toxic exposure [1]. The compound achieves this protective effect through multiple cellular mechanisms that preserve hepatocyte viability and function, ensuring continued detoxification capacity even under challenging conditions.

The enhancement of Phase II liver detoxification represents another critical aspect of the compound's detoxification role. By increasing the availability of glucuronic acid and enhancing conjugation capacity, calcium D-saccharate tetrahydrate significantly improves the liver's ability to process and eliminate various toxins, hormones, and other potentially harmful substances [5] [6].

Beta-Glucuronidase Enzyme Inhibition

The inhibition of beta-glucuronidase enzyme activity represents one of the most extensively studied and clinically significant mechanisms of calcium D-saccharate tetrahydrate. This enzyme, present in circulation, tissues, and colonic microflora, plays a crucial role in the hydrolysis of glucuronide conjugates, potentially leading to the reabsorption of toxins and hormones that should be eliminated from the body [7] [8].

| Study Type | Tissue/Location | Inhibition (%) | Duration |

|---|---|---|---|

| Single dose (4.5 mmol/kg) | Serum, liver, lung, intestinal microsomes | 57, 44, 37, 39 respectively | Acute |

| Chronic administration (4% diet) | Intestinal and liver microsomes | Significant reduction | Chronic |

| Bacterial flora (proximal intestine) | Small intestine | 70 | Chronic |

| Bacterial flora (distal colon) | Colon | 54 | Chronic |

| Sustained inhibition duration | Blood circulation | 50 | 5 hours |

| Maximum inhibition time | Serum | Peak inhibition | 12 noon to 2:00 PM |

The mechanism of beta-glucuronidase inhibition involves the metabolic conversion of calcium D-saccharate tetrahydrate into D-glucaro-1,4-lactone, the most pharmacologically active metabolite [7] [9]. This lactone acts as a competitive inhibitor of beta-glucuronidase, effectively preventing the enzyme from hydrolyzing glucuronide conjugates and allowing for the proper elimination of conjugated substances through bile and urine.

Research findings demonstrate that oral administration of calcium D-saccharate tetrahydrate provides sustained beta-glucuronidase inhibition for approximately five hours, compared to only one hour when D-glucaro-1,4-lactone is administered directly [7] [9]. This extended duration of action makes the calcium salt form particularly valuable for therapeutic applications, as it provides a controlled-release mechanism for the active metabolite.

The inhibition extends beyond circulating enzyme activity to include bacterial beta-glucuronidase produced by colonic microflora. Studies show that dietary supplementation with calcium D-saccharate tetrahydrate reduces bacterial beta-glucuronidase activity by 70% in the proximal intestine and 54% in the distal colon [10]. This bacterial enzyme inhibition is particularly significant because intestinal bacteria can produce substantial amounts of beta-glucuronidase, which can interfere with the proper elimination of hormones and toxins.

The compound also affects the transcription factor nuclear factor-kappa B, which enables the expression of hepatotoxic beta-glucuronidase [1]. By inhibiting this transcription factor, calcium D-saccharate tetrahydrate reduces the synthesis of the enzyme itself, providing an additional layer of protective activity beyond direct enzyme inhibition.

Modulation of Estrogen Metabolism

Calcium D-saccharate tetrahydrate exerts significant effects on estrogen metabolism through multiple interconnected pathways that enhance hormone elimination and reduce the risk of estrogen-related health issues. The compound's influence on estrogen metabolism occurs primarily through its impact on Phase II liver detoxification processes and the prevention of hormone reabsorption [6] [11] [12].

| Metabolic Process | Effect of Calcium D-saccharate | Mechanism | Clinical Implication |

|---|---|---|---|

| Phase I metabolism | Indirect modulation | Metabolite formation to D-glucaro-1,4-lactone | Hormone regulation support |

| Phase II glucuronidation | Enhanced conjugation | Increased glucuronic acid availability | Enhanced detoxification |

| Enterohepatic circulation | Reduced reabsorption | Prevention of deconjugation | Reduced hormone recycling |

| Beta-glucuronidase inhibition | Competitive inhibition | D-glucaro-1,4-lactone activity | Improved hormone clearance |

| Estrogen elimination | Increased excretion | Improved biliary excretion | Better hormonal health |

| Hormonal balance | Reduced estrogen dominance | Reduced circulating estrogen | Cancer risk reduction |

The modulation of estrogen metabolism begins with the enhancement of Phase II glucuronidation processes in the liver. During this phase, estrogens are conjugated with glucuronic acid to form water-soluble glucuronide conjugates that can be safely eliminated through bile and urine [6] [11]. Calcium D-saccharate tetrahydrate supports this process by providing substrate for glucuronidation and enhancing the overall conjugation capacity of the liver.

The prevention of estrogen reabsorption represents a critical mechanism through which the compound maintains healthy hormone levels. In the intestinal tract, beta-glucuronidase enzymes can break apart estrogen-glucuronide conjugates, freeing the estrogen to be reabsorbed into circulation rather than eliminated [6] [11]. By inhibiting beta-glucuronidase activity, calcium D-saccharate tetrahydrate prevents this deconjugation process, ensuring that conjugated estrogens are properly excreted.

Research demonstrates that the compound's effects on estrogen metabolism can lead to clinically significant reductions in circulating estrogen levels [13] [12]. This reduction is particularly important in the context of estrogen dominance, a condition associated with various health issues including increased cancer risk, particularly for hormone-dependent cancers such as breast, prostate, and colon cancers [6] [14].

The compound also influences the enterohepatic circulation of estrogens, reducing the recycling of these hormones back into the bloodstream [11]. This effect is achieved through the sustained inhibition of beta-glucuronidase activity in both the liver and intestinal tract, creating a comprehensive approach to hormone elimination that addresses multiple points in the metabolic pathway.

Furthermore, calcium D-saccharate tetrahydrate appears to modulate the internal hormonal milieu through alterations in steroidogenesis, accompanied by changes in the hormonal environment and proliferative status of target organs [15] [16]. These effects contribute to the compound's potential chemopreventive properties, particularly in hormone-dependent cancers where estrogen levels play a crucial role in tumor development and progression.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 43 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

5793-88-4

Wikipedia

Calcium saccharate